Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)-

Lipophilicity Drug Design Agrochemical Discovery

Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- (CAS 99722-81-3) is a specialized electrophilic sulfonyl isocyanate building block characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position of the aromatic ring. This compound is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceuticals.

Molecular Formula C8H4F3NO4S
Molecular Weight 267.18 g/mol
CAS No. 99722-81-3
Cat. No. B3030879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl isocyanate, 2-(trifluoromethoxy)-
CAS99722-81-3
Molecular FormulaC8H4F3NO4S
Molecular Weight267.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N=C=O
InChIInChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-3-1-2-4-7(6)17(14,15)12-5-13/h1-4H
InChIKeyWBOGEOPCZKEEIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethoxy)benzenesulfonyl Isocyanate (CAS 99722-81-3): A Distinctive Sulfonylurea Precursor for Agrochemical R&D


Benzenesulfonyl isocyanate, 2-(trifluoromethoxy)- (CAS 99722-81-3) is a specialized electrophilic sulfonyl isocyanate building block characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position of the aromatic ring [1]. This compound is a critical intermediate in the synthesis of sulfonylurea herbicides and pharmaceuticals . Its reactive isocyanate group enables facile coupling with amines and alcohols to form stable sulfonamide and sulfonylurea derivatives, while the -OCF₃ group imparts distinct physicochemical properties that differentiate it from non-fluorinated and other fluorinated benzenesulfonyl isocyanate analogs [2].

2-(Trifluoromethoxy)benzenesulfonyl Isocyanate (CAS 99722-81-3): Why Unfluorinated or Simple Fluorinated Benzenesulfonyl Isocyanates Are Not One-to-One Substitutes


Generic substitution with unfluorinated benzenesulfonyl isocyanate (CAS 2845-62-7) or mono-fluorinated analogs (e.g., 4-fluorobenzenesulfonyl isocyanate, CAS 3895-25-8) is not scientifically valid due to the unique electronic and steric effects conferred by the ortho-trifluoromethoxy group [1]. This substituent significantly alters the electrophilicity of the isocyanate group, modulates the lipophilicity of the resulting sulfonylurea products, and can influence binding affinity to biological targets such as acetolactate synthase (ALS) in herbicide design [2]. The specific substitution pattern is required for the intended agrochemical activity, as demonstrated by its essential role as the sole precursor for the commercial herbicide flucarbazone-sodium .

Quantitative Evidence of Differentiation for 2-(Trifluoromethoxy)benzenesulfonyl Isocyanate (CAS 99722-81-3) vs. Analogs


Enhanced Lipophilicity (XLogP3) Relative to Unfluorinated Analog

The ortho-trifluoromethoxy substituent increases the calculated partition coefficient (XLogP3) compared to the unfluorinated parent compound, benzenesulfonyl isocyanate. This enhanced lipophilicity is critical for membrane permeability and target engagement in both pharmaceutical and agrochemical applications [1].

Lipophilicity Drug Design Agrochemical Discovery

Increased Molecular Weight and Density Relative to Unfluorinated Analog

The presence of the trifluoromethoxy group substantially increases the molecular weight and density of the compound compared to the unfluorinated benzenesulfonyl isocyanate. This differentiation is important for accurate gravimetric analysis, process control, and understanding the physical behavior of intermediates in multi-step syntheses [1][2].

Physicochemical Properties Analytical Chemistry Process Development

Exclusive Role as Precursor for Flucarbazone-Sodium Herbicide

This specific ortho-trifluoromethoxy isomer is the documented and necessary intermediate for the synthesis of flucarbazone-sodium, a commercial ALS-inhibiting herbicide used for grass weed control in cereal crops. Substitution with a different positional isomer (e.g., 4-trifluoromethoxy) or a non-fluorinated analog would lead to an inactive or less potent herbicide, as the specific substitution pattern is critical for the biological activity of the final sulfonylurea product [1].

Agrochemical Synthesis Sulfonylurea Herbicide ALS Inhibitor

Ortho-Positional Isomer for Specific Steric and Electronic Tuning

The ortho substitution of the -OCF₃ group places this strong electron-withdrawing group in close proximity to the reactive sulfonyl isocyanate center, which can influence reaction kinetics and the conformation of the resulting sulfonamide/sulfonylurea products . While quantitative reactivity data comparing ortho vs. para isomers is not publicly available in the primary literature for this specific reaction class, the ortho substitution is a key structural feature specified in the DuPont patent for sulfonylurea herbicides [1]. This positional isomerism is crucial for achieving the desired herbicidal activity, and substitution with the para-isomer would result in a different, and likely less effective, agrochemical candidate .

Structure-Activity Relationship Medicinal Chemistry Fluorine Chemistry

Optimal Application Scenarios for 2-(Trifluoromethoxy)benzenesulfonyl Isocyanate (CAS 99722-81-3) Based on Quantitative Evidence


Synthesis and Impurity Profiling of Flucarbazone-Sodium Herbicide

This compound is the documented key intermediate for the synthesis of flucarbazone-sodium, a widely used ALS-inhibiting herbicide . Its use is mandatory for manufacturing the active ingredient and for generating the 4-desmethyl flucarbazone sodium salt impurity standard (D343230), essential for regulatory-compliant analytical method development and quality control in agrochemical production [1].

Development of Novel Sulfonylurea Pharmaceuticals and Agrochemicals

The ortho-trifluoromethoxy group provides a specific combination of increased lipophilicity (XLogP3 = 3.5) and electron-withdrawing character that is valuable in structure-activity relationship (SAR) studies . This building block is ideal for medicinal chemists exploring new sulfonylurea derivatives where modulation of metabolic stability, membrane permeability, and target binding are critical [1].

Synthesis of Ortho-Functionalized Sulfonamide Libraries

The reactive isocyanate group allows for straightforward coupling with diverse amines and alcohols to generate libraries of ortho-OCF₃-substituted benzenesulfonamides . The distinct molecular weight (267.18 g/mol) and density (1.51 g/cm³) of the parent compound facilitate accurate weighing and purification during parallel synthesis and high-throughput experimentation [1].

Physicochemical and Analytical Reference Standard

The unique combination of molecular weight (267.18 g/mol), density (1.51 g/cm³), and lipophilicity (XLogP3 = 3.5) distinguishes this compound from other benzenesulfonyl isocyanates . It serves as a useful reference standard for calibrating analytical instruments, validating computational models of fluorine-containing compounds, and developing purification methods (e.g., flash chromatography or recrystallization) for fluorinated intermediates [1].

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